Oxymetazoline-d4(imidazoline-d4)

Description

Significance of Isotopically Labeled Compounds in Modern Drug Discovery and Development

Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of the same element. In pharmaceutical research, stable isotopes—non-radioactive variants of elements—are particularly valuable. The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into a drug molecule creates a version that is chemically identical to the original but has a different mass. fda.gov This subtle difference allows researchers to differentiate the labeled drug from its naturally occurring counterparts within a biological system. fda.gov

The applications of isotopically labeled compounds in drug discovery and development are extensive:

Pharmacokinetic Studies: By administering a labeled drug, scientists can precisely track its journey through the body, providing critical data on its absorption rate, distribution to various tissues, metabolic transformation, and elimination. fda.gov This information is fundamental to understanding a drug's efficacy and safety profile.

Metabolite Identification: Identifying the metabolites of a drug is a crucial aspect of preclinical and clinical development. Isotope labeling, often in conjunction with mass spectrometry, helps in distinguishing drug-related metabolites from endogenous compounds in complex biological matrices like blood and urine.

Bioavailability Studies: These studies determine the fraction of an administered drug that reaches the systemic circulation. Co-administration of a labeled intravenous dose with an unlabeled oral dose allows for precise measurement of absolute bioavailability.

Internal Standards in Bioanalysis: Deuterated compounds, in particular, serve as ideal internal standards for quantitative analysis using mass spectrometry. fda.gov Their similar chemical and physical properties to the analyte of interest ensure accurate and reliable quantification in biological samples.

Fundamental Principles and Advantages of Isotope-Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope-Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for determining the quantity of a substance. The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. This spike acts as an internal standard. After thorough mixing, the sample is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the naturally occurring analyte to the isotopically labeled spike.

The key advantage of IDMS lies in its ability to overcome many of the challenges associated with sample preparation and analysis. Because the labeled internal standard is added at the beginning of the process, any loss of the analyte during extraction, purification, or analysis is compensated for by a proportional loss of the internal standard. This results in a highly accurate and reproducible measurement of the analyte's concentration.

Key Advantages of IDMS:

| Advantage | Description |

| High Accuracy and Precision | IDMS is considered a "gold standard" or reference method for quantitative analysis due to its ability to minimize errors from sample handling and instrument variability. |

| High Specificity | The use of mass spectrometry allows for the selective detection of the analyte and its labeled counterpart, even in complex biological matrices. |

| Reduced Matrix Effects | The co-elution of the analyte and the internal standard in chromatographic methods helps to mitigate the impact of other components in the sample that might interfere with the measurement. |

| Absolute Quantification | IDMS allows for the determination of the absolute concentration of an analyte without the need for an external calibration curve for every sample set. |

Overview of Deuterated Imidazoline (B1206853) Derivatives as Research Tools in Bioanalysis and Drug Metabolism Studies

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are particularly useful in pharmaceutical research. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism for the deuterated compound, an effect known as the kinetic isotope effect. This property can be exploited to improve a drug's pharmacokinetic profile.

Imidazoline derivatives are a class of compounds with various pharmacological activities. Oxymetazoline (B75379), a well-known imidazoline derivative, is a potent alpha-adrenergic agonist used as a nasal decongestant. To accurately study the pharmacokinetics and metabolism of oxymetazoline, a reliable internal standard is required for bioanalytical methods.

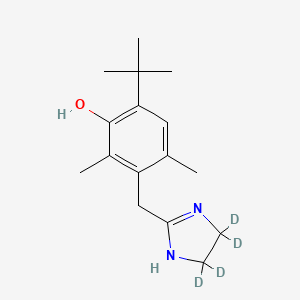

This is where Oxymetazoline-d4(imidazoline-d4) comes into play. This deuterated version of oxymetazoline, with four deuterium atoms on the imidazoline ring, serves as an ideal internal standard for quantitative analysis by IDMS, typically coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Properties of Oxymetazoline-d4(imidazoline-d4):

| Property | Value |

| Chemical Formula | C₁₆H₂₀D₄N₂O |

| Molecular Weight | 264.42 g/mol |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Appearance | White to off-white solid |

The use of Oxymetazoline-d4 as an internal standard has been documented in clinical studies. For instance, in the development of a nasal spray containing tetracaine (B1683103) and oxymetazoline, Oxymetazoline-d4 was used to quantify the concentration of oxymetazoline in human plasma samples. A validated LC-MS/MS method was employed, where Oxymetazoline-d4, along with other deuterated internal standards for the other analytes, ensured the accuracy and reliability of the pharmacokinetic data obtained from the clinical trials.

The in vitro metabolism of oxymetazoline has been shown to be mediated primarily by the cytochrome P450 enzyme CYP2C19, leading to the formation of mono-hydroxylated and dehydrogenated products. Understanding these metabolic pathways is crucial, and the use of a deuterated internal standard like Oxymetazoline-d4 is essential for accurately quantifying the parent drug and its metabolites in such studies.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1262053-60-0 |

|---|---|

Molecular Formula |

C16H25ClN2O |

Molecular Weight |

300.86 g/mol |

IUPAC Name |

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol;hydrochloride |

InChI |

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H/i6D2,7D2; |

InChI Key |

BEEDODBODQVSIM-FEUVXQGESA-N |

SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C |

Isomeric SMILES |

[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H].Cl |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl |

Purity |

98% by HPLC; 98% atom D |

Related CAS |

1491-59-4 (unlabelled) |

Synonyms |

3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol-d4; 2-(4-tert-Butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline-d4; 6-tert-Butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethylphenol-d4; Hazol-d4; Navasin-d4; Navisin-d4; Nezeril-d4; Oxylazine-d4; Rhinofrenol-d4; Rhinolitan-d4; Sinerol-d4; |

tag |

Imidazol Impurities |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization of Oxymetazoline D4

Strategies for Regioselective Deuterium (B1214612) Incorporation

The precise placement of deuterium atoms within the oxymetazoline (B75379) molecule is critical for its intended applications. This is achieved through carefully designed synthetic routes that favor deuteration at specific positions.

Specific Deuteration Pathways for Imidazoline (B1206853) Scaffolds

The synthesis of deuterated imidazoline scaffolds often involves the use of deuterated starting materials or reagents in key reaction steps. One common approach is the use of deuterated precursors that already contain the deuterium atoms at the desired locations. For the imidazoline ring, this could involve the use of deuterated ethylenediamine (B42938) or its derivatives.

Another strategy involves the exchange of protons for deuterons on a pre-formed imidazoline ring. This can be accomplished under specific reaction conditions, such as using a deuterated solvent like D₂O in the presence of a suitable catalyst. The regioselectivity of this exchange is influenced by the electronic environment of the protons on the ring, with more acidic protons being more susceptible to exchange.

Selection of Deuterated Precursors and Reaction Optimization for d4-Labeling

For the specific d4-labeling of the imidazoline ring in oxymetazoline, a common precursor is a deuterated version of 2-(3-hydroxy-2,6-dimethyl-4-tert-butylbenzyl)-4,5-dihydro-1H-imidazole. The synthesis of this precursor would involve the reaction of a suitably protected and deuterated ethylenediamine with a corresponding carboxylic acid or its derivative.

Reaction conditions such as temperature, reaction time, and the choice of solvent and catalyst are meticulously optimized to ensure high isotopic enrichment and minimize unwanted side reactions. The goal is to achieve a high percentage of d4-labeled oxymetazoline with minimal presence of d0, d1, d2, or d3 species.

Advanced Analytical Methodologies for Confirming Deuteration and Purity

High-Resolution Mass Spectrometry for Isotopic Profile and Purity Assessment

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Oxymetazoline-d4

| Parameter | Value |

| Theoretical Mass (d0) | C₁₆H₂₄N₂O |

| Theoretical Mass (d4) | C₁₆H₂₀D₄N₂O |

| Observed Mass (d4) | [Insert typical observed mass] |

| Isotopic Enrichment | >99% d4 |

| Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise location of the deuterium atoms within the molecule. magritek.comnih.gov While ¹H NMR can indicate the absence of protons at specific positions due to deuteration, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing unambiguous confirmation of their location. magritek.comnih.gov The chemical shifts in the ²H NMR spectrum are very similar to those in ¹H NMR, allowing for straightforward assignment of the deuterium signals. nih.gov Furthermore, the integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at each labeled position.

Table 2: Representative NMR Data for Oxymetazoline-d4

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | [Typical shifts for aromatic, CH₃, etc.] | [Typical multiplicities] | [Assignments for remaining protons] |

| ²H | [Typical shifts for imidazoline-d4] | Singlet | Imidazoline ring deuterons |

Chromatographic Purity Evaluation (e.g., HPLC, GC) for Synthetic Batches

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to assess the chemical purity of the synthesized Oxymetazoline-d4. jetir.orgnih.gov These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities. researchgate.net

For HPLC analysis, a reversed-phase column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. jetir.orgekb.eg The detector, typically a UV detector, monitors the elution of the compounds from the column. ekb.egmtc-usa.com The purity is determined by calculating the area percentage of the main peak corresponding to Oxymetazoline-d4 in the chromatogram. researchgate.net The method is validated according to ICH guidelines for parameters like linearity, precision, and accuracy. jetir.org

Table 3: Typical HPLC Purity Analysis Parameters for Oxymetazoline-d4

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Purity Specification | ≥98% |

Advanced Bioanalytical Method Development Utilizing Oxymetazoline D4 As an Internal Standard

Principles and Practices of Isotope-Dilution Mass Spectrometry (IDMS) for Quantitative Bioanalysis

Isotope-Dilution Mass Spectrometry (IDMS) is a highly precise analytical technique for quantifying compounds in complex samples. nih.govyoutube.com The core principle of IDMS involves adding a known quantity of an isotopically labeled version of the target analyte, known as an internal standard (IS), to a sample before processing. researchgate.net This stable isotope-labeled internal standard is chemically and physically almost identical to the analyte of interest. researchgate.net

This similarity ensures that both the analyte and the internal standard behave nearly identically during all stages of sample preparation and analysis, including extraction, chromatography, and ionization. nih.govresearchgate.net Mass spectrometry distinguishes the analyte from the internal standard by their difference in mass-to-charge ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, the initial concentration of the analyte can be accurately determined. This ratiometric measurement effectively corrects for any loss of sample during preparation and for fluctuations in the instrument's response, establishing IDMS as a definitive quantification method. nih.govmdpi.com

Strategies for Mitigating Matrix Effects and Ion Suppression/Enhancement in Complex Biological Matrices

Matrix effects, such as ion suppression or enhancement, present a significant challenge in bioanalysis, potentially leading to inaccurate results. These effects are caused by co-eluting substances from the biological matrix that interfere with the ionization of the analyte and internal standard. nih.gov

The most effective strategy to counteract these effects is the use of a stable isotope-labeled internal standard like Oxymetazoline-d4. chromatographyonline.com Since Oxymetazoline-d4 co-elutes with oxymetazoline (B75379) and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. crimsonpublishers.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification.

Additional strategies to minimize matrix effects include:

Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove interfering matrix components. chromatographyonline.comresearchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences can significantly reduce ion suppression. nih.govpittcon.org

Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components, thereby reducing their impact. nih.gov

Alternative Ionization Techniques: In some cases, switching between ionization sources, such as from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), can mitigate matrix effects. nih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development and subsequent validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method are essential for the accurate quantification of oxymetazoline in biological matrices. resolian.comnih.gov This process involves optimizing the separation of the compound via liquid chromatography and its detection by tandem mass spectrometry, followed by a rigorous validation of the method's performance. ijrar.comjapsonline.com

Optimization of Chromatographic Separation for Oxymetazoline and its Analogs

The goal of chromatographic separation is to isolate oxymetazoline and its deuterated internal standard, Oxymetazoline-d4, from other components in the biological sample to ensure selective detection. ekb.egresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for this purpose. jetir.orgresearchgate.net

Optimization of the chromatographic method typically involves:

Column Selection: Evaluating different stationary phases (e.g., C18) to achieve optimal peak shape and resolution. jetir.org

Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer (e.g., ammonium (B1175870) formate, formic acid) to control retention and separation. ekb.egnih.gov The pH of the mobile phase is also a critical parameter. researchgate.net

Flow Rate: Optimizing the flow rate of the mobile phase through the column to ensure efficient separation. jetir.org

Successful optimization results in sharp, symmetrical peaks for both oxymetazoline and Oxymetazoline-d4, with baseline separation from any interfering substances. japsonline.com

Tandem Mass Spectrometry Parameters for Selective and Sensitive Detection of d4 Analogs

Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for the detection of oxymetazoline and its d4 analog. The optimization of MS/MS parameters is crucial and is typically performed by infusing a standard solution of the analytes into the mass spectrometer.

Key parameters for optimization include:

Ionization Source Settings: Fine-tuning parameters like spray voltage and gas flows to maximize the formation of the protonated parent ions ([M+H]+) of oxymetazoline and Oxymetazoline-d4.

Precursor and Product Ion Selection: In the first stage of mass analysis, the protonated molecules of oxymetazoline and Oxymetazoline-d4 are selected as precursor ions. These are then fragmented in a collision cell, and specific, abundant product ions are selected for detection in the second stage of mass analysis. This process is known as multiple reaction monitoring (MRM). researchgate.net

Collision Energy: Optimizing the energy used for fragmentation to produce the desired product ions.

An example of optimized MRM transitions is presented in the interactive table below.

Interactive Data Table: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Oxymetazoline | 261.2 | 118.1 |

| Oxymetazoline-d4 | 265.2 | 122.1 |

Rigorous Method Validation Parameters for Research Applications (e.g., linearity, accuracy, precision, selectivity, stability)

Following method development, a rigorous validation process is necessary to ensure its reliability for research purposes. nih.govstanford.edu This validation is typically performed in accordance with regulatory guidelines. nih.gov

Key validation parameters include:

Linearity: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a specified range. resolian.comijrar.com

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. resolian.comstanford.edu These are assessed using quality control (QC) samples at different concentrations. stanford.edu

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.comijrar.com

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and handling conditions. resolian.comstanford.edu

The table below summarizes typical acceptance criteria for these validation parameters.

Interactive Data Table: Method Validation Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and IS |

| Stability | Analyte concentration within ±15% of the nominal concentration |

Application in Quantitative Determination of Oxymetazoline in Research Contexts

The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Oxymetazoline-d4, a deuterated analog of Oxymetazoline, serves as an ideal internal standard for the accurate quantification of the parent compound in various biological matrices. Its utility stems from its near-identical physicochemical properties to Oxymetazoline, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

In the realm of in vitro research, Oxymetazoline-d4 is an invaluable tool for accurately determining the concentration of Oxymetazoline in complex biological systems. While specific, detailed studies explicitly outlining the use of Oxymetazoline-d4 in enzyme assays, cell culture lysates, and tissue homogenates are not extensively documented in publicly available literature, the principles of its application are well-established in bioanalytical science.

In enzyme assays , particularly those involving cytochrome P450 (CYP) enzymes which are thought to metabolize Oxymetazoline, Oxymetazoline-d4 would be introduced at a known concentration to the reaction mixture prior to sample workup. This allows for the precise quantification of the rate of metabolism of Oxymetazoline by correcting for any variability in extraction efficiency or instrument response.

For cell culture lysates , researchers investigating the cellular uptake, efflux, or metabolism of Oxymetazoline can employ Oxymetazoline-d4 to ensure accurate measurement of the analyte. After exposing cells to Oxymetazoline, the cells are lysed, and a fixed amount of Oxymetazoline-d4 is added to the lysate before further processing and LC-MS/MS analysis. This corrects for matrix effects that can suppress or enhance the ionization of the analyte, leading to more reliable data.

Similarly, in tissue homogenates , which are often used to assess drug distribution or metabolism in specific organs, Oxymetazoline-d4 is added during the homogenization process or to the resulting homogenate. The complex and variable nature of tissue matrices makes the use of a stable isotope-labeled internal standard like Oxymetazoline-d4 crucial for obtaining accurate and reproducible quantitative results.

A hypothetical data table illustrating the expected performance of an LC-MS/MS method using Oxymetazoline-d4 for the quantification of Oxymetazoline in a human liver microsomal assay is presented below.

Table 1: Hypothetical Performance Characteristics of an LC-MS/MS Assay for Oxymetazoline in Human Liver Microsomes using Oxymetazoline-d4

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | ± 15% |

Note: This table is illustrative and based on typical performance characteristics of similar bioanalytical methods.

The application of Oxymetazoline-d4 as an internal standard is well-documented in the context of analyzing ex vivo samples from both non-clinical and clinical studies. A validated high-performance liquid chromatography method with mass spectrometric detection (LC-MS/MS) has been utilized for the quantification of Oxymetazoline in human plasma, with Oxymetazoline-d4 serving as the internal standard fda.gov.

This robust bioanalytical method demonstrates high sensitivity and specificity, which is essential for pharmacokinetic assessments. The key parameters of this validated method are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters for Oxymetazoline Quantification in Human Plasma using Oxymetazoline-d4

| Parameter | Specification |

|---|---|

| Internal Standard | Oxymetazoline-d4 |

| Analytical Technique | LC-MS/MS |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL |

| Calibration Curve Range | 0.050 - 10.0 ng/mL |

| Precision (%CV) for Quality Control Samples | 5.8% to 9.2% |

| Accuracy (% bias) for Quality Control Samples | Within ± 15% of nominal values |

Data sourced from an FDA clinical pharmacology review fda.gov.

This method has been successfully applied to determine the pharmacokinetic profile of Oxymetazoline. For instance, following the administration of a nasal spray formulation, blood samples were collected at various time points and analyzed for Oxymetazoline concentrations using the LC-MS/MS method with Oxymetazoline-d4 as the internal standard fda.gov. The resulting data allowed for the determination of key pharmacokinetic parameters.

The research findings from such studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of Oxymetazoline. The use of Oxymetazoline-d4 ensures the reliability of the concentration-time data, which is fundamental to understanding the compound's behavior in a biological system. While the provided reference pertains to human plasma, similar validated methods are directly applicable to non-clinical animal studies involving matrices such as rat or rabbit plasma, urine, and various tissue extracts, forming the basis of preclinical safety and efficacy evaluations.

Mechanistic Investigations of Drug Metabolism and Biotransformation Using Oxymetazoline D4

In Vitro Elucidation of Metabolic Pathways

In vitro systems, such as liver microsomes and cytosolic fractions, are instrumental in identifying and characterizing the metabolic pathways of drug candidates. The use of Oxymetazoline-d4 in these systems allows for a detailed investigation of its biotransformation, free from the complexities of a whole-organism model.

Identification and Characterization of Phase I and Phase II Metabolites via Isotope Tracking

The metabolism of oxymetazoline (B75379) has been shown to proceed through both Phase I and Phase II reactions. Phase I metabolism of oxymetazoline primarily involves oxidation, while Phase II involves conjugation reactions.

Studies on the non-deuterated parent compound have identified several metabolites. Phase I metabolites include those resulting from monohydroxylation of the t-butyl group (M1), oxidative dehydrogenation of the imidazoline (B1206853) ring to an imidazole (B134444) moiety (M2), monohydroxylation of M2 (M3), dihydroxylation of oxymetazoline (M4), and dihydroxylation of M2 (M5). nih.gov Phase II metabolism leads to the formation of glutathione (B108866) conjugates of oxymetazoline (M6) and its M2 metabolite (M7), as well as cysteine conjugates (M8 and M9) and hydroxylated glutathione conjugates (M10 and M11). nih.gov

The use of Oxymetazoline-d4, with its deuterium-labeled imidazoline ring, is particularly insightful for tracking the fate of this part of the molecule. The deuterium (B1214612) atoms act as a stable isotopic label, allowing for the differentiation of metabolites where the imidazoline ring has been altered from those where it remains intact, using mass spectrometry. For instance, the formation of the M2 metabolite, which involves dehydrogenation of the imidazoline ring, would be expected to be affected by the deuterium substitution due to the kinetic isotope effect. This can lead to a decreased rate of formation of M2 and its subsequent metabolites (M3, M5, and M7).

Table 1: Known Metabolites of Oxymetazoline and Expected Impact of Deuteration in Oxymetazoline-d4

| Metabolite | Metabolic Reaction | Expected Impact of Imidazoline-d4 Labeling |

| Phase I | ||

| M1 | Monohydroxylation of t-butyl group | No direct impact expected |

| M2 | Oxidative dehydrogenation of imidazoline | Significant decrease in formation rate expected |

| M3 | Monohydroxylation of M2 | Decrease in formation rate expected (as a downstream metabolite of M2) |

| M4 | Dihydroxylation of oxymetazoline | No direct impact expected on initial hydroxylation |

| M5 | Dihydroxylation of M2 | Decrease in formation rate expected (as a downstream metabolite of M2) |

| Phase II | ||

| M6 | Glutathione conjugation of oxymetazoline | No direct impact expected |

| M7 | Glutathione conjugation of M2 | Decrease in formation rate expected (as a downstream metabolite of M2) |

| M8 | Cysteine conjugate (from M6) | No direct impact expected |

| M9 | Cysteine conjugate (from M7) | Decrease in formation rate expected (as a downstream metabolite of M7) |

| M10 | Hydroxylated glutathione conjugate (from M6) | No direct impact expected |

| M11 | Hydroxylated glutathione conjugate (from M7) | Decrease in formation rate expected (as a downstream metabolite of M7) |

Enzyme Kinetic Studies with Deuterated Substrates in Hepatic Microsomal and Cytosolic Systems

Enzyme kinetic studies are crucial for understanding the rate at which a drug is metabolized. When a deuterated substrate like Oxymetazoline-d4 is used, these studies can reveal the kinetic isotope effect (KIE), which is the change in the rate of a reaction upon substitution of an atom with one of its isotopes. A significant KIE (typically a value greater than 1) indicates that the breaking of the carbon-deuterium bond is a rate-determining step in the metabolic reaction.

For Oxymetazoline-d4, the deuteration is at the imidazoline ring, a known site of metabolism (formation of M2). Therefore, one would anticipate a slower rate of metabolism for this pathway in hepatic microsomal systems. This would be reflected in the enzyme kinetic parameters, specifically a lower Vmax (maximum reaction velocity) and potentially an altered Km (Michaelis constant) compared to the non-deuterated oxymetazoline. The intrinsic clearance (Clint), calculated as Vmax/Km, would likely be lower for the formation of metabolites involving the imidazoline ring.

Isotopic Tracing of Metabolic Fate in Pre-Clinical Animal Models (Non-Human)

While in vitro studies provide valuable mechanistic insights, preclinical animal models are essential for understanding the complete picture of a drug's metabolic fate in a living organism.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Studies

ADME studies in animal models such as rats and rabbits are critical for determining how a drug is taken up by the body, where it goes, how it is changed, and how it is removed. Studies with non-deuterated oxymetazoline have been conducted in these species. fda.govfda.gov For example, in rats, the bioavailability of dermally applied oxymetazoline was found to be low. fda.gov Following intravenous administration in rats, the drug is extensively distributed. fda.gov The primary route of elimination is through urinary excretion, with both unchanged drug and its metabolites being present. fda.gov

The use of Oxymetazoline-d4 in such studies would allow for precise tracking of the drug and its metabolites. The deuterium label serves as a clear marker that can be detected by mass spectrometry, facilitating the differentiation of drug-derived compounds from endogenous molecules in biological samples like plasma, urine, and feces. This would provide a more accurate and detailed picture of the ADME profile of the imidazoline-containing portion of the molecule.

Deuterium Labeling for Investigating Metabolic Stability and Bioavailability in Non-Clinical Species

Deuterium labeling is a well-established strategy to enhance the metabolic stability of a drug. By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, is more difficult to break. This can slow down the rate of metabolism, leading to increased metabolic stability.

In the case of Oxymetazoline-d4, the deuteration of the imidazoline ring is expected to increase its resistance to oxidative dehydrogenation by CYP2C19. This enhanced metabolic stability could lead to several consequences in non-clinical species:

Increased Bioavailability: A slower first-pass metabolism in the liver could result in a higher proportion of the administered dose reaching systemic circulation, thus increasing its bioavailability.

Longer Half-life: A reduced rate of metabolic clearance would likely lead to a longer plasma half-life of the drug.

Altered Metabolite Profile: A decrease in the formation of metabolites derived from the imidazoline ring (M2, M3, M5, M7, M9, M11) could lead to an increase in the relative abundance of other metabolites, such as M1.

Table 2: Anticipated Effects of Deuteration on the Pharmacokinetic Parameters of Oxymetazoline-d4 in Preclinical Models

| Pharmacokinetic Parameter | Expected Change with Oxymetazoline-d4 | Rationale |

| Metabolic Stability | Increased | Slower cleavage of C-D bonds in the imidazoline ring by metabolic enzymes (e.g., CYP2C19). |

| Bioavailability (Oral) | Potentially Increased | Reduced first-pass metabolism in the gut and liver. |

| Plasma Half-life (t½) | Potentially Increased | Slower metabolic clearance. |

| Clearance (CL) | Potentially Decreased | Reduced rate of metabolism. |

| Area Under the Curve (AUC) | Potentially Increased | A consequence of decreased clearance and/or increased bioavailability. |

Mechanistic Insights into Drug-Enzyme Interactions and Kinetic Isotope Effects

The introduction of deuterium into a drug molecule, such as at the imidazoline ring of oxymetazoline, can provide critical information on its enzymatic processing. The key to this approach lies in the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond by a metabolic enzyme, a common step in drug oxidation, requires more energy and thus proceeds at a slower rate.

Assessment of Inhibition and Induction Potency Using Deuterated Probes

A critical aspect of preclinical drug development is evaluating a compound's potential to inhibit or induce the activity of drug-metabolizing enzymes, primarily the CYP450 superfamily. Such interactions can lead to significant drug-drug interactions in a clinical setting. Deuterated probes can be valuable in dissecting the mechanisms behind these interactions.

However, deuteration can be instrumental in studying mechanism-based inhibition, where a metabolite, rather than the parent drug, is responsible for inactivating the enzyme. If the formation of such a reactive metabolite is the rate-limiting step in the inactivation process, deuterating the site of metabolism can slow down the metabolite's formation. This would, in turn, reduce the rate of enzyme inactivation, providing clear evidence for the mechanism. In the case of oxymetazoline, it has been shown to form a reactive p-quinone methide intermediate. nih.gov Using a probe like Oxymetazoline-d4 could help elucidate the kinetics and importance of this bioactivation pathway.

Table 1: Summary of In Vitro CYP Interaction Profile for Oxymetazoline

| Interaction Type | CYP Isoforms Tested | Result |

|---|---|---|

| Inhibition | CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5 | No significant inhibition observed up to 100 nM |

| Induction | CYP1A2, 2B6, 3A4 | No significant induction observed up to 100 nM |

This table summarizes findings for the non-deuterated parent compound, oxymetazoline.

Impact of Deuteration on Metabolic Flux and Pathway Predominance

One of the most powerful applications of deuteration is in studying how metabolic pathways are controlled and how they might be altered. This "metabolic switching" can provide invaluable information about the flexibility of an enzyme's active site and the competition between different metabolic routes. juniperpublishers.comnih.gov

The metabolism of oxymetazoline is primarily handled by the enzyme CYP2C19, which produces several metabolites. nih.gov The two major initial transformations are:

M1: Monohydroxylation of the tertiary butyl group.

M2: Oxidative dehydrogenation of the imidazoline ring to form an imidazole moiety. nih.gov

By using Oxymetazoline-d4(imidazoline-d4), the C-H bonds on the imidazoline ring that are targeted in the formation of the M2 metabolite are replaced with stronger C-D bonds. Due to the kinetic isotope effect, the rate of M2 formation is expected to decrease significantly.

This selective slowing of one metabolic pathway can cause a shift in the metabolic flux, redirecting the parent compound towards other available pathways. In this case, a reduction in the formation of M2 would likely lead to a corresponding increase in the proportion of the M1 metabolite. Observing such a metabolic switch would confirm that both pathways are actively competing within the CYP2C19 active site and would allow for a quantitative assessment of their relative rates. This provides a much more detailed picture of the drug-enzyme interaction than can be obtained by studying the parent compound alone.

Table 2: Known Primary Metabolites of Oxymetazoline

| Metabolite | Description of Transformation | Primary Enzyme |

|---|---|---|

| M1 | Monohydroxylation of t-butyl group | CYP2C19 |

| M2 | Oxidative dehydrogenation of the imidazoline ring | CYP2C19 |

| M3 | Monohydroxylation of M2 | CYP2C19 |

| M4 | Dihydroxylation of oxymetazoline | Not specified |

| M5 | Dihydroxylation of M2 | Not specified |

Data sourced from in vitro metabolism studies of oxymetazoline. nih.gov

Table 3: Hypothetical Impact of Imidazoline-d4 Deuteration on Metabolic Flux

| Compound | Relative Formation Rate of M1 (t-butyl hydroxylation) | Relative Formation Rate of M2 (imidazoline dehydrogenation) | Predicted Outcome |

|---|---|---|---|

| Oxymetazoline | Baseline | Baseline | Baseline metabolic profile |

| Oxymetazoline-d4 | Increased | Decreased | Metabolic switching observed, favoring the M1 pathway due to the kinetic isotope effect on the M2 pathway. |

This table presents a hypothetical scenario to illustrate the principle of metabolic switching.

Theoretical and Computational Perspectives on Deuterated Imidazoline Compounds

Quantum Mechanical and Molecular Dynamics Simulations of Deuterated Oxymetazoline (B75379)

Computational simulations offer a powerful lens through which to examine the effects of isotopic substitution at an atomic level. For a molecule like Oxymetazoline-d4, where deuterium (B1214612) atoms replace hydrogens on the imidazoline (B1206853) ring, these methods can predict how this change will alter the molecule's structure, energy, and interactions with its biological targets.

Quantum mechanical (QM) calculations are fundamental to predicting the consequences of deuteration. The primary influence of substituting hydrogen with deuterium is the alteration of the C-D bond compared to the C-H bond. The C-D bond is slightly shorter and stronger, and its vibrational frequency is lower due to the increased mass of deuterium. oup.com This change in zero-point energy is the root of the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond.

Molecular Conformation: While the changes in bond length are small, they can collectively influence the preferred three-dimensional shape (conformation) of the molecule. QM simulations can calculate the potential energy surface of both the deuterated and non-deuterated compounds, identifying the most stable conformations and the energy barriers between them.

Vibrational Frequencies: Infrared (IR) spectroscopy is a direct probe of molecular vibrations. QM simulations can accurately predict the vibrational spectra of molecules. For Oxymetazoline-d4, a noticeable shift to lower frequencies is expected for vibrational modes involving the deuterated imidazoline ring, a prediction that can be experimentally verified. For instance, the IR oscillation frequency of a typical C-H bond is around 3300 cm⁻¹, whereas a C-D bond vibrates at a lower frequency of approximately 2334 cm⁻¹. oup.com

Reactivity: The KIE is a cornerstone of using deuteration to enhance metabolic stability. nih.gov By replacing hydrogens at sites susceptible to metabolic attack by cytochrome P450 enzymes, the rate of metabolism can be significantly reduced. QM and molecular dynamics (MD) simulations can model the interaction of oxymetazoline with metabolic enzymes, helping to identify these "soft spots" and predict the magnitude of the KIE upon deuteration.

Table 1: Predicted Isotope Effects on Molecular Properties of Oxymetazoline-d4

| Molecular Property | Effect of Deuteration (H to D) | Theoretical Basis | Computational Method |

| Bond Length (C-D vs. C-H) | Slightly shorter | Lower zero-point energy of the C-D bond | Quantum Mechanics (QM) |

| Bond Strength (C-D vs. C-H) | Slightly stronger | Lower zero-point energy of the C-D bond | Quantum Mechanics (QM) |

| Vibrational Frequency | Lower | Increased reduced mass of the C-D oscillator | Quantum Mechanics (QM) |

| Metabolic Stability | Potentially increased | Kinetic Isotope Effect (KIE) slows C-D bond cleavage | QM/MM, Molecular Dynamics |

| Lipophilicity | Can be slightly increased | Changes in molecular polarizability and van der Waals interactions | Molecular Dynamics (MD) |

The ultimate goal of a drug like oxymetazoline is to bind to its target receptor with high affinity and selectivity. MD simulations are particularly adept at modeling the dynamic process of a ligand binding to a protein. nih.gov These simulations can track the movements of thousands of atoms over time, providing a detailed picture of the binding event.

For Oxymetazoline-d4, these models can elucidate:

Binding Affinity: By calculating the free energy of binding, simulations can predict whether deuteration alters the ligand's affinity for its receptor. While the effect is often subtle, changes in van der Waals interactions and hydrogen bonding dynamics due to deuteration can influence binding strength. oup.com

Conformational Dynamics: A ligand is not static when it binds to a receptor; both molecules are in constant motion. MD simulations reveal how the ligand explores different conformations within the binding pocket and how the protein adapts in response. nih.gov This "induced fit" process is critical for biological activity. Studies on other deuterated ligands have shown that while selectivity for the target receptor is retained, the enhanced metabolic stability leads to a longer duration of action. nih.gov

Receptor Selectivity: Oxymetazoline has activity at both α1- and α2-adrenoceptors. nih.gov Computational docking and MD simulations can model the binding of Oxymetazoline-d4 to different receptor subtypes. These models can help rationalize the observed selectivity and guide the design of new analogs with improved receptor subtype specificity, potentially reducing off-target effects.

In Silico Approaches for Rational Deuterium Labeling Strategy Design

The decision of where to place deuterium atoms within a molecule is critical to achieving the desired therapeutic outcome. In silico, or computational, approaches provide a rational framework for this process, moving beyond trial-and-error synthesis to a more predictive and efficient strategy. acs.org

In bioanalytical studies, deuterated compounds are frequently used as internal standards for quantification by liquid chromatography-mass spectrometry (LC-MS). mdpi.com Ideally, the deuterated standard should co-elute with the non-deuterated analyte. However, a chromatographic isotope effect (CIE) can sometimes cause a separation.

Chromatographic Behavior: Deuteration can lead to slight changes in a molecule's polarity and lipophilicity. oup.com In reversed-phase chromatography, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts, an effect attributed to weaker van der Waals interactions with the stationary phase. nih.gov Molecular modeling can simulate the interactions between the analyte and the stationary phase, helping to predict the magnitude and direction of this retention time shift. oup.com For instance, one study demonstrated that increasing the number of deuterium substitutions can enhance the chromatographic resolution between deuterated and non-deuterated analogs. oup.com

Ionization Efficiency: In mass spectrometry, particularly with electrospray ionization (ESI), the efficiency with which a molecule is ionized can be influenced by subtle structural changes. While typically minor, differences in ionization efficiency between an analyte and its deuterated standard can impact the accuracy of quantification if not properly accounted for. Computational models can provide insights into the proton affinity and gas-phase basicity of the molecule, factors that influence ESI response.

Table 2: Predicted Chromatographic and Mass Spectrometric Effects of Deuteration

| Parameter | Predicted Effect of Deuteration | Influencing Factors | Relevance |

| LC Retention Time | Slight shift (often earlier elution in RP-HPLC) | Altered lipophilicity, van der Waals interactions with stationary phase | Accuracy of quantification when used as an internal standard acs.org |

| Chromatographic Resolution | Potential for partial or full separation from non-deuterated analog | Number and position of deuterium atoms, chromatographic conditions | Can complicate peak integration in bioanalysis oup.com |

| MS Ionization Efficiency (ESI) | Generally minimal, but potential for slight differences | Changes in gas-phase basicity or molecular conformation | Potential for bias in quantitative LC-MS assays |

The primary goal of deuteration in drug development is often to block metabolic oxidation at specific sites, thereby improving the drug's pharmacokinetic profile. nih.govuniupo.it Computational screening is an invaluable tool for identifying the optimal positions for deuterium labeling.

The process typically involves:

Metabolic Site Prediction: Using software that combines knowledge of common metabolic pathways with models of drug-metabolizing enzymes (like Cytochrome P450s), potential sites of metabolism on the oxymetazoline molecule are identified.

Quantum Mechanical Modeling of KIE: For each potential metabolic "soft spot," QM calculations are performed to predict the theoretical KIE. This helps to rank the positions where deuteration would most effectively slow down metabolism.

By combining these theoretical and computational approaches, researchers can gain a deep understanding of the multifaceted effects of deuteration on imidazoline compounds like Oxymetazoline-d4, enabling a more rational and efficient design of next-generation therapeutic agents.

Emerging Research Applications and Future Directions for Deuterated Oxymetazoline Analogs

Integration into High-Throughput Bioanalytical and Screening Platforms

The use of stable isotope-labeled compounds is a cornerstone of modern high-throughput bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). In this context, Oxymetazoline-d4 serves as an ideal internal standard for the quantification of oxymetazoline (B75379) in complex biological matrices such as plasma, urine, and tissue homogenates.

High-throughput screening (HTS) platforms are essential for processing large numbers of samples efficiently, a common requirement in preclinical and clinical drug development. The integration of Oxymetazoline-d4 into these workflows offers several advantages:

Improved Accuracy and Precision: As an internal standard, Oxymetazoline-d4 is added to samples at a known concentration at the beginning of the sample preparation process. It experiences the same extraction, handling, and ionization effects as the non-labeled analyte (oxymetazoline). By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, variations introduced during sample processing can be normalized, leading to highly accurate and reproducible quantification.

Mitigation of Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because Oxymetazoline-d4 is chemically identical to oxymetazoline, it co-elutes chromatographically and experiences similar matrix effects. This co-elution allows for effective compensation, ensuring that the quantification is not skewed by suppression or enhancement of the ion signal.

Enhanced Workflow Efficiency: The reliability afforded by using a stable isotope-labeled internal standard like Oxymetazoline-d4 simplifies method development and validation for HTS. It allows for more robust and streamlined analytical processes, which is critical when analyzing thousands of samples in a drug discovery or development campaign.

| Feature | Role of Oxymetazoline-d4 in High-Throughput Analysis |

| Function | Internal Standard |

| Primary Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Key Advantage | Normalizes for variability in sample preparation and analysis |

| Benefit | Increases accuracy, precision, and robustness of quantification |

| Application | Pharmacokinetic studies, drug metabolism screening |

Role in Targeted Metabolomics and Quantitative Proteomics Research

Targeted metabolomics and quantitative proteomics are powerful disciplines used to measure specific sets of metabolites and proteins, respectively, to understand physiological states, disease mechanisms, and drug effects. nih.govnih.gov

In targeted metabolomics , the goal is to accurately quantify a predefined group of metabolites. rsc.org When studying the metabolic fate of oxymetazoline, Oxymetazoline-d4 can be used not only as an internal standard for the parent drug but also to help identify and quantify its metabolites. Researchers can synthesize deuterated versions of expected metabolites to serve as internal standards for their quantification as well. This approach provides a precise picture of the metabolic pathways affecting the drug.

In quantitative proteomics , researchers often investigate how a drug like oxymetazoline affects protein expression levels. While Oxymetazoline-d4 is not directly used to measure proteins, its application in accurately determining drug and metabolite concentrations in biological systems is crucial for correlating pharmacokinetic profiles with proteomic changes. nih.gov This allows for a more comprehensive understanding of the drug's mechanism of action and its impact on cellular function. For instance, quantitative proteomics can be employed to study changes in the expression of drug-metabolizing enzymes and transporters in response to drug exposure, with Oxymetazoline-d4 providing the precise drug concentration data needed for these correlative studies. nih.gov

| Research Area | Application of Oxymetazoline-d4 |

| Targeted Metabolomics | Serves as an internal standard for quantifying oxymetazoline and aids in the identification and quantification of its metabolic products. |

| Quantitative Proteomics | Enables accurate pharmacokinetic measurements that can be correlated with changes in protein expression profiles, such as drug-metabolizing enzymes. |

Exploration of Novel Isotopic Labeling Strategies Beyond Deuterium (B1214612) (e.g., Carbon-13, Nitrogen-15)

While deuterium labeling is a widely used and effective strategy, other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) offer additional advantages and can be used to overcome specific challenges. x-chemrx.com The choice of isotope depends on the specific research question and the metabolic pathways of interest.

Carbon-13 (¹³C) Labeling: Replacing one or more carbon atoms in the oxymetazoline molecule with ¹³C creates a labeled analog with a mass shift that is distinct from deuterium labeling. wikipedia.orgmedchemexpress.com This can be particularly useful in metabolic studies to trace the fate of the carbon skeleton of the drug molecule. wikipedia.org Since C-C bonds are more stable than C-D bonds, ¹³C labels are less susceptible to exchange, providing a more permanent tracer for the molecule's core structure through various metabolic transformations. nih.gov

Nitrogen-15 (¹⁵N) Labeling: The imidazoline (B1206853) ring of oxymetazoline contains two nitrogen atoms, which can be labeled with ¹⁵N. targetmol.com This strategy is valuable for studying metabolic reactions that involve the nitrogen-containing parts of the molecule. ¹⁵N labeling can provide insights into the stability of the imidazoline ring and can be used in combination with deuterium or carbon-13 labeling to create multiply-labeled compounds for more complex metabolic tracing studies. nih.gov

The development of synthetic methods to incorporate ¹³C or ¹⁵N into the oxymetazoline structure would expand the toolkit available to researchers, allowing for more detailed investigations into its metabolic fate and mechanism of action. x-chemrx.com

| Isotope | Potential Application for Oxymetazoline Labeling | Key Advantage |

| Deuterium (²H) | Internal standards, kinetic isotope effect studies. | Cost-effective, readily available reagents. x-chemrx.com |

| Carbon-13 (¹³C) | Tracing the carbon backbone through metabolic pathways. | Stable label, less prone to chemical exchange. wikipedia.org |

| Nitrogen-15 (¹⁵N) | Investigating the metabolic fate of the nitrogen-containing imidazoline ring. | Provides specific information on nitrogen metabolism. targetmol.com |

Contribution to Fundamental Understanding of Drug Disposition Mechanisms in Non-Clinical Translational Models

Non-clinical translational models, such as in vitro cell cultures and in vivo animal models, are critical for predicting a drug's behavior in humans. researchgate.net These models are used to study the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Deuterated analogs like Oxymetazoline-d4 play a significant role in these studies.

One of the key applications of deuterated compounds is in studying the "kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the breaking of a C-H bond is the rate-limiting step in a metabolic reaction (often mediated by cytochrome P450 enzymes), replacing hydrogen with deuterium at that specific position can slow down the reaction rate. nih.gov

By comparing the metabolic profile and pharmacokinetic parameters of oxymetazoline with a specifically deuterated analog like Oxymetazoline-d4, researchers can:

Identify Sites of Metabolism: A significant change in the rate of metabolism suggests that the deuterated position is a primary site of metabolic attack.

Modulate Pharmacokinetic Properties: If a drug is metabolized too quickly, deuteration at the metabolic "soft spot" can lead to a slower clearance and a longer half-life, potentially improving its therapeutic profile. nih.govnih.gov

Elucidate Metabolic Pathways: The use of deuterated analogs helps in identifying the specific enzymes and pathways responsible for breaking down the drug. nih.gov

Through these applications in non-clinical models, Oxymetazoline-d4 can provide fundamental insights into the drug disposition of oxymetazoline, helping to predict its behavior in humans and guide further drug development efforts. researchgate.net

Q & A

Q. How can Oxymetazoline-d4 studies contribute to refining imidazoline receptor signaling theories?

- Methodological Answer : Design experiments to test hypotheses derived from existing receptor dimerization or allosteric modulation theories. Use Oxymetazoline-d4 in fluorescence resonance energy transfer (FRET) assays to probe conformational changes. Publish negative results to refine theoretical boundaries .

Ethical & Conceptual Considerations

Q. What ethical guidelines govern the use of deuterated compounds like Oxymetazoline-d4 in human trials?

Q. How can researchers align Oxymetazoline-d4 studies with broader pharmacological frameworks (e.g., drug repositioning)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.